(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile
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Overview
Description
(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a thiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .
Scientific Research Applications
(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of (E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole and thiophene rings can interact with biological macromolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Shares the nitrophenyl group but differs in its ester functionality.
Pyridinium salts: Contain a nitrogen heterocycle similar to the thiazole ring but with different reactivity and applications.
Uniqueness
(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile is unique due to its combination of a nitrophenyl group, a thiazole ring, and a thiophene ring, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S2/c17-9-12(8-14-5-2-6-22-14)16-18-15(10-23-16)11-3-1-4-13(7-11)19(20)21/h1-8,10H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDITVYZKMNUHFG-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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